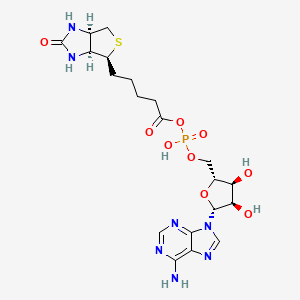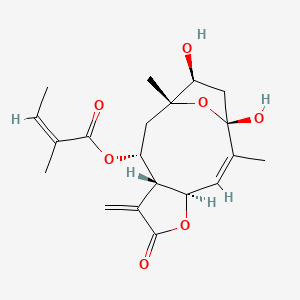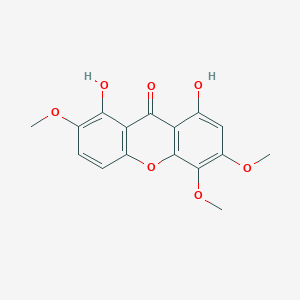
Biotinyl-5'-AMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinyl-5'-AMP is a purine ribonucleoside 5'-monophosphate. It has a role as a human metabolite and a mouse metabolite. It derives from an adenosine 5'-monophosphate and a biotin. It is a conjugate acid of a biotinyl-5'-AMP(1-).
Scientific Research Applications
1. Enzymatic Catalysis and Structural Studies
Biotinyl-5'-AMP is a key intermediate in the enzymatic process catalyzed by biotin protein ligase (BPL), which involves the synthesis of biotinyl-5'-AMP from biotin and ATP, followed by biotinylation of the biotin carboxyl carrier protein subunit of acetyl-CoA carboxylase. Studies have detailed the crystal structures of BPL from various sources, including Pyrococcus horikoshii, revealing insights into the enzyme's mechanism, including the active site's arrangement and interaction with biotinyl-5'-AMP (Bagautdinov et al., 2005).
2. Kinetics and Mechanism of Synthesis
The kinetics of biotinyl-5'-adenylate (bio-5'-AMP) synthesis, catalyzed by the Escherichia coli repressor of biotin biosynthesis, have been studied to understand the reaction mechanism and the stability of the enzyme-product complex. These studies provide critical insights into the biotin regulatory system, including the synthesis and release of bio-5'-AMP (Xu & Beckett, 1994).
3. Antibacterial Drug Targets
Biotinyl-5'-AMP has been investigated as a target for developing new antibacterial drugs, particularly against drug-resistant bacteria like Staphylococcus aureus. Structural and biochemical studies of BPL inhibitors, including analogues of biotinyl-5'-AMP, have been pivotal in this research, aiding in the design and development of novel antibacterial chemotherapeutics (Feng et al., 2016).
4. Olfactory Receptor Research
Biotinyl-5'-AMP has been utilized in the study of olfactory receptors. In research on the spiny lobster, biotinylated adenosine-5′-monophosphate was used to localize 5′AMP odorant binding sites on the dendrites of olfactory receptor neurons, contributing to our understanding of olfactory transduction mechanisms (Blaustein et al., 1993).
5. Applications in Biotinylation
Biotinyl-5'-AMP is central to the development of methods for protein biotinylation. For example, a mutant form of E. coli biotin protein ligase (BirA) has been used for the enzymatic biotinylation of various proteins via chemical acylation by biotinoyl-5'-AMP, demonstrating its potential in protein modification and detection technologies (Cronan, 2005).
properties
Molecular Formula |
C20H28N7O9PS |
|---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C20H28N7O9PS/c21-17-14-18(23-7-22-17)27(8-24-14)19-16(30)15(29)10(35-19)5-34-37(32,33)36-12(28)4-2-1-3-11-13-9(6-38-11)25-20(31)26-13/h7-11,13,15-16,19,29-30H,1-6H2,(H,32,33)(H2,21,22,23)(H2,25,26,31)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |
InChI Key |
UTQCSTJVMLODHM-RHCAYAJFSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B1237912.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1237914.png)
![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)







![N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1237928.png)